molecular formula C13H17N3O5S2 B2658425 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide CAS No. 1170426-87-5

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide

Cat. No. B2658425
CAS RN: 1170426-87-5
M. Wt: 359.42
InChI Key: YTAOYBJNNKWRBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide, commonly known as DMXAA, is a small molecule that has gained significant attention due to its potential as an anti-cancer agent. It was first synthesized in the early 1990s and has since been the subject of numerous scientific studies, with promising results in preclinical models.

Scientific Research Applications

Structural Modifications for Enhanced Stability

Research on the structural analogs of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide has focused on improving metabolic stability. A study by Stec et al. (2011) explored various 6,5-heterocycles as alternatives to the benzothiazole ring to reduce metabolic deacetylation, identifying imidazopyridazine as having similar in vitro potency and in vivo efficacy with minimal deacetylated metabolites in hepatocytes (Stec et al., 2011).

Antimicrobial and Antitumor Activities

Several studies have synthesized new compounds incorporating sulfonamide and acetamide moieties, demonstrating significant antimicrobial and antitumor activities. Abbasi et al. (2016, 2019) reported on sulfonamides bearing the benzodioxane moiety, showing potent therapeutic potential against various bacterial strains and enzyme inhibitory activities (Abbasi et al., 2016); (Abbasi et al., 2019).

Theoretical Investigations and Computational Calculations

Theoretical studies, including computational calculations and molecular docking, have been employed to understand the reactivity and interaction mechanisms of sulfonamide derivatives. Fahim and Ismael (2021) conducted a study on antimalarial sulfonamides as potential COVID-19 drugs, highlighting the theoretical calculations and molecular docking to assess binding energy and activity against relevant enzymes (Fahim & Ismael, 2021).

Enzyme Inhibitory Potentials

Research has also focused on the enzyme inhibitory potentials of compounds with benzodioxane and acetamide moieties. Abbasi et al. (2019) investigated new sulfonamides for their inhibitory activities against α-glucosidase and acetylcholinesterase, offering insights into potential therapeutic applications (Abbasi et al., 2019).

properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5S2/c1-16(23(4,18)19)7-12(17)15-13-14-8-5-9(20-2)10(21-3)6-11(8)22-13/h5-6H,7H2,1-4H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAOYBJNNKWRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NC2=CC(=C(C=C2S1)OC)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.